molecular formula C12H15ClN2O2S B2866492 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide CAS No. 793727-61-4

2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide

Cat. No.: B2866492
CAS No.: 793727-61-4
M. Wt: 286.77
InChI Key: FMVMYDDOOKKSSQ-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide is a chemical compound with the molecular formula C12H15ClN2O2S and a molecular weight of 286.78 g/mol . This compound is known for its unique structure, which includes a chloroacetamide group and a methylsulfanylphenyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide typically involves the reaction of 2-chloro-N-methylacetamide with a methylsulfanylphenyl derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S/c1-15(12(17)7-13)8-11(16)14-9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVMYDDOOKKSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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